molecular formula C7H7F2N3O B13128001 6-Amino-2,3-difluorobenzohydrazide

6-Amino-2,3-difluorobenzohydrazide

Cat. No.: B13128001
M. Wt: 187.15 g/mol
InChI Key: OALVPBLUEZSDGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2,3-difluorobenzohydrazide is an organic compound with the molecular formula C7H7F2N3O It is a derivative of benzohydrazide, where the benzene ring is substituted with amino and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2,3-difluorobenzohydrazide typically involves the reaction of 2,3-difluorobenzoyl chloride with hydrazine hydrate in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The general reaction scheme is as follows:

2,3-difluorobenzoyl chloride+hydrazine hydrateThis compound\text{2,3-difluorobenzoyl chloride} + \text{hydrazine hydrate} \rightarrow \text{this compound} 2,3-difluorobenzoyl chloride+hydrazine hydrate→this compound

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2,3-difluorobenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Amino-2,3-difluorobenzohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Amino-2,3-difluorobenzohydrazide involves its interaction with specific molecular targets. The amino and difluoro groups play a crucial role in its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

  • 6-Amino-2,3-difluorobenzonitrile
  • 6-Amino-2,3-difluorobenzamide
  • 6-Amino-2,3-difluorobenzaldehyde

Comparison: 6-Amino-2,3-difluorobenzohydrazide is unique due to the presence of both amino and difluoro groups on the benzohydrazide scaffold. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, the hydrazide group enhances its reactivity and potential for forming hydrogen bonds, which can be advantageous in drug design and material science applications.

Properties

Molecular Formula

C7H7F2N3O

Molecular Weight

187.15 g/mol

IUPAC Name

6-amino-2,3-difluorobenzohydrazide

InChI

InChI=1S/C7H7F2N3O/c8-3-1-2-4(10)5(6(3)9)7(13)12-11/h1-2H,10-11H2,(H,12,13)

InChI Key

OALVPBLUEZSDGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)C(=O)NN)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.